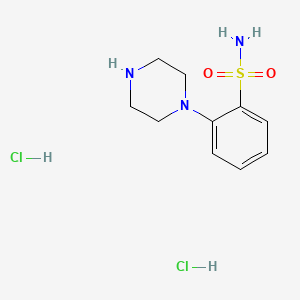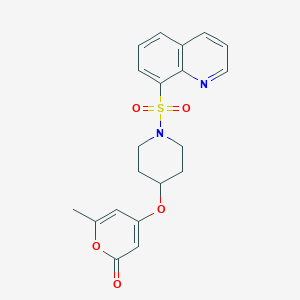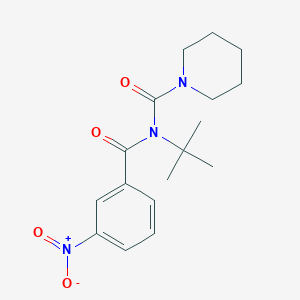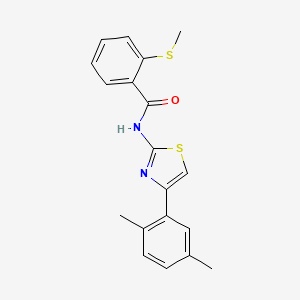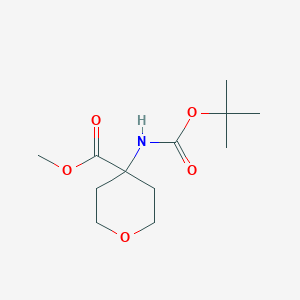
4-(叔丁氧羰基氨基)四氢吡喃-4-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C12H21NO5. It is a derivative of tetrahydropyran, featuring a Boc-protected amino group and a methyl ester functional group. This compound is primarily used as a pharmaceutical intermediate and in various organic synthesis applications .
科学研究应用
Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by esterification. A common synthetic route includes:
Protection of the Amino Group: The amino group of tetrahydropyran is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The protected amino compound is then esterified using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
Types of Reactions: Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Hydrolysis: Yields 4-(Boc-amino)tetrahydropyran-4-carboxylic acid.
Deprotection: Yields 4-amino-tetrahydropyran-4-carboxylate.
Substitution: Yields various substituted tetrahydropyran derivatives.
作用机制
The mechanism of action of Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate primarily involves its role as a synthetic intermediate. The Boc-protected amino group allows for selective reactions at other functional sites, while the ester group can be hydrolyzed to introduce carboxylic acid functionality. This versatility makes it a valuable tool in organic synthesis .
相似化合物的比较
- Methyl 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylate
- 4-(Boc-amino)tetrahydropyran-4-carboxylic acid
- 4-Aminotetrahydropyran-4-carboxylic acid methyl ester
Comparison: Methyl 4-(Boc-amino)tetrahydropyran-4-carboxylate stands out due to its dual functionality, combining a Boc-protected amino group and a methyl ester. This combination allows for greater versatility in synthetic applications compared to similar compounds that may only have one functional group .
属性
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-12(9(14)16-4)5-7-17-8-6-12/h5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEMDNLBFBUFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2560526.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)
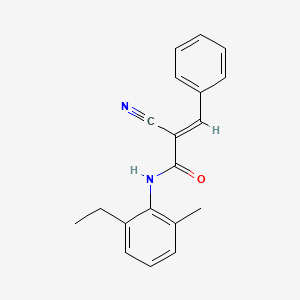
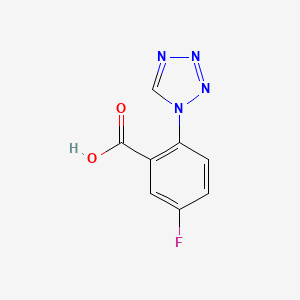

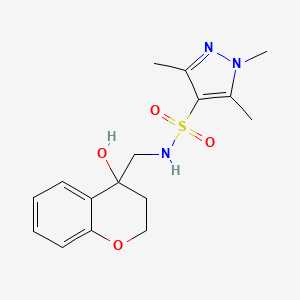
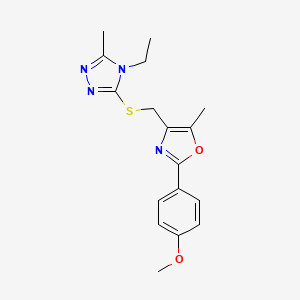
![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)
